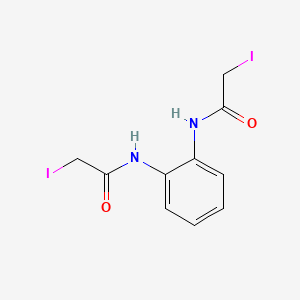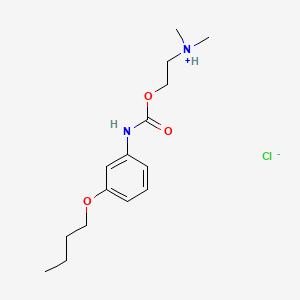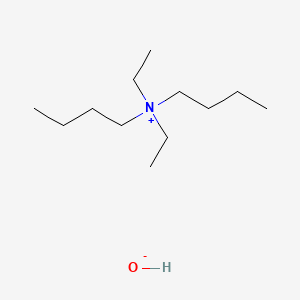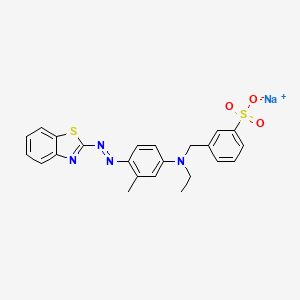
Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate is an azo dye derivative that incorporates a benzothiazole moiety. Azo dyes are a significant class of chromophores widely used in various scientific, industrial, and pharmaceutical applications due to their vibrant colors and diverse chemical properties .
Preparation Methods
The synthesis of sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate typically involves the diazotization of an aromatic amine followed by coupling with a benzothiazole derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound . Industrial production methods may involve large-scale batch processes with stringent quality control to maintain the purity and consistency of the dye .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents to modify the dye’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate has numerous applications in scientific research:
Chemistry: Used as a chromophore in various chemical reactions and studies.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of inks, textiles, and other materials requiring stable and vibrant dyes.
Mechanism of Action
The compound exerts its effects primarily through its azo and benzothiazole groups. The azo group can interact with various biological molecules, while the benzothiazole moiety enhances its binding affinity and specificity. These interactions can lead to the modulation of molecular pathways involved in inflammation, cancer, and other biological processes .
Comparison with Similar Compounds
Similar compounds include other azo dyes with different heterocyclic moieties, such as:
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Compared to these compounds, sodium m-(((4-(benzothiazol-2-ylazo)-m-tolyl)ethylamino)methyl)benzenesulphonate is unique due to its specific combination of azo and benzothiazole groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
72968-74-2 |
|---|---|
Molecular Formula |
C23H21N4NaO3S2 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
sodium;3-[[4-(1,3-benzothiazol-2-yldiazenyl)-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C23H22N4O3S2.Na/c1-3-27(15-17-7-6-8-19(14-17)32(28,29)30)18-11-12-20(16(2)13-18)25-26-23-24-21-9-4-5-10-22(21)31-23;/h4-14H,3,15H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
OLLGHBNUVHGMHJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)N=NC3=NC4=CC=CC=C4S3)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
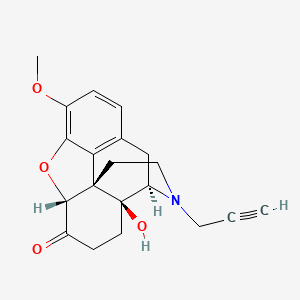
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
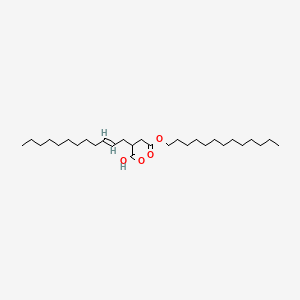

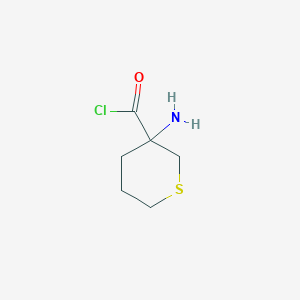
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
